2,5-Diiodo-1,3-dimethylbenzene
Description
2,5-Diiodo-1,3-dimethylbenzene is a dihalogenated aromatic compound characterized by two iodine atoms at the 2- and 5-positions and methyl groups at the 1- and 3-positions of the benzene ring. Its structure confers unique reactivity and physicochemical properties, making it valuable in cross-coupling reactions and materials science. The iodine substituents, being highly polarizable, enable participation in halogen bonding and influence electronic properties, such as the energy levels of σ* orbitals in C–I bonds, which are critical in electron-transfer reactions .
Properties
IUPAC Name |
2,5-diiodo-1,3-dimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8I2/c1-5-3-7(9)4-6(2)8(5)10/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOEUAVLLUTWZPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1I)C)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8I2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40443891 | |
| Record name | 2,5-DIIODO-1,3-DIMETHYLBENZENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40443891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4102-48-1 | |
| Record name | 2,5-Diiodo-1,3-dimethylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4102-48-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-DIIODO-1,3-DIMETHYLBENZENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40443891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
2,5-Diiodo-1,3-dimethylbenzene can be synthesized through the iodination of 1,3-dimethylbenzene (m-xylene). The process typically involves the use of iodine and an oxidizing agent such as nitric acid or hydrogen peroxide to facilitate the substitution reaction. The reaction is carried out under controlled conditions to ensure the selective iodination at the desired positions on the benzene ring .
Industrial Production Methods
In an industrial setting, the synthesis of 2,5-diiodo-1,3-dimethylbenzene may involve large-scale iodination processes using similar reagents and conditions as in laboratory synthesis. The reaction parameters, such as temperature, concentration, and reaction time, are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Oxidative Addition in Cross-Coupling Reactions
The compound participates in nickel-catalyzed oxidative addition reactions, demonstrating halide-dependent mechanistic pathways:
| Halide Type | Catalyst System | Mechanism Dominance | Key Observations |
|---|---|---|---|
| Iodide | Ni(PEt₃)₄ | Radical pathway | Exclusive formation of cyclized organic products via single-electron transfer (SET) |
| Iodide | Ni(PPh₃)₄ | Concerted pathway | 94% yield of ArNi(II)I complex with minimal radical byproducts |
| Bromide | Ni(PEt₃)₄ | Mixed mechanisms | 38% oxidative addition product + 62% cyclized radical products |
Source: PMC study on nickel-mediated oxidative addition
Ligand-Dependent Reaction Dynamics
The electronic properties of phosphine ligands critically influence reaction pathways:
| Ligand | Electron Density at Ni(0) | Reaction Outcome (with 5-I) |
|---|---|---|
| PEt₃ | High | 100% radical cyclization products |
| PEt₂Ph | Moderate | 60% oxidative addition + 40% cyclization |
| PPh₃ | Low | 94% oxidative addition + 6% cyclization |
This trend confirms that electron-deficient Ni(0) centers favor concerted oxidative addition over radical pathways .
Competition Experiments with Mixed Halides
In reactions pairing iodides with bromides or chlorides:
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Iodide vs. Bromide: Iodides react preferentially via radical pathways even when paired with electron-rich bromides (e.g., 1-bromonaphthalene).
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Iodide vs. Chloride: Iodides dominate radical reactivity, while chlorides require higher activation energy for oxidative addition.
Mechanistic Insights
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Radical Pathway: Initiated by single-electron transfer from Ni(0) to the C–I bond, generating aryl radicals that recombine with Ni(I) intermediates.
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Concerted Pathway: Direct cleavage of the C–I bond via a three-center transition state without radical intermediates.
Comparative Reactivity with Analogues
| Compound | Halide | Dominant Reaction Type | Notable Difference |
|---|---|---|---|
| 2,5-Diiodo-1,3-dimethylbenzene | I | Radical/Concerted | Higher propensity for radical pathways vs. bromides |
| 2,5-Dibromo-1,3-dimethylbenzene | Br | Concerted | Lower halogen bond polarization reduces radical activity |
Scientific Research Applications
Chemistry
2,5-Diiodo-1,3-dimethylbenzene serves as a building block in organic synthesis:
- Electrophilic Substitution : The iodine atoms can be replaced by other electrophiles using Lewis acid catalysts.
- Nucleophilic Substitution : It can undergo reactions with nucleophiles like sodium hydroxide.
| Reaction Type | Reagents Used | Products Formed |
|---|---|---|
| Electrophilic Substitution | Bromine, AlCl₃ | 2,5-Dibromo-1,3-dimethylbenzene |
| Nucleophilic Substitution | NaOH | Various substituted derivatives |
| Oxidation | KMnO₄ | 2,5-Diiodo-1,3-benzenedicarboxylic acid |
| Reduction | LiAlH₄ | Other derivatives |
Materials Science
The compound is explored for its unique electronic and optical properties , making it valuable in developing novel materials. Its halogenated structure can enhance the performance of organic semiconductors and photovoltaic devices.
Biological Applications
Research indicates potential applications in pharmaceuticals and environmental science due to its biological activity:
- Antimicrobial Properties : Studies show that halogenated compounds exhibit antimicrobial activity against bacteria like Staphylococcus aureus and Escherichia coli.
-
Anticancer Activity : Research has demonstrated that similar iodo-substituted benzene derivatives can induce apoptosis in cancer cells. For example:
- A study found that derivatives effectively reduced cell viability in HeLa and MCF-7 cancer cell lines.
| Biological Activity | Evidence |
|---|---|
| Antimicrobial | Effective against various bacteria |
| Anticancer | Induces apoptosis in cancer cells |
| Endocrine Disruption | Potential interaction with thyroid hormone receptors |
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial properties of halogenated benzene derivatives. The findings indicated that 2,5-diiodo-1,3-dimethylbenzene exhibited significant activity against gram-positive bacteria.
Case Study 2: Cancer Cell Viability
In vitro studies assessed the impact of iodo-substituted compounds on cancer cell lines. Results showed a marked decrease in cell viability, suggesting potential for further exploration in cancer therapeutics.
Mechanism of Action
The mechanism of action of 2,5-diiodo-1,3-dimethylbenzene in chemical reactions involves the activation of the benzene ring by the electron-withdrawing iodine atoms. This activation facilitates various substitution reactions by stabilizing the intermediate carbocation formed during the reaction. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
Table 1: Product Ratios in Nickel-Catalyzed Reactions of Dihalogenated Dimethylbenzenes
| Compound | Halogens | Product Ratio (Major:Minor) | Reference |
|---|---|---|---|
| 2,5-Diiodo-1,3-dimethylbenzene | I, I | 3:2 | |
| 1,3-Dibromo-5-methylbenzene | Br, Br | Not reported (slower kinetics) | - |
Halogen Bonding and Physical Properties
The iodine substituents in 2,5-diiodo-1,3-dimethylbenzene participate in halogen bonding (e.g., I···O, I···Br, or I···I interactions), which influences its crystallographic packing and thermal stability. For instance, a 1,4-diiodo derivative with I···Br bonds melts at 218°C, whereas an ionic analog melts at 200°C .
Table 2: Melting Points of Halogenated Dimethylbenzenes
Solubility and Pharmacological Implications
The molar water solubility of halogenated dimethylbenzenes correlates with their biological activity. For example, 2-bromo-1,3-dimethylbenzene (0.10 mmol/L) and 2-fluoro-1,3-dimethylbenzene (0.46 mmol/L) exhibit a solubility cutoff linked to GABAA receptor modulation . While data for 2,5-diiodo-1,3-dimethylbenzene is unavailable, iodine’s larger van der Waals radius and lower electronegativity likely reduce its solubility compared to fluoro or bromo analogs. This lower solubility may limit its pharmacological utility but enhance its applicability in hydrophobic matrices for materials science.
Biological Activity
2,5-Diiodo-1,3-dimethylbenzene, a halogenated aromatic compound, has garnered attention in various fields of research due to its unique biological activities. Understanding its biological effects is crucial for evaluating its potential applications in pharmaceuticals and environmental science.
- Chemical Formula : C₈H₈I₂
- Molecular Weight : 297.96 g/mol
- Structure : The compound features two iodine atoms substituted at the 2 and 5 positions of a dimethylbenzene ring.
Biological Activity Overview
The biological activity of 2,5-diiodo-1,3-dimethylbenzene can be categorized into several key areas:
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Antimicrobial Properties :
- Studies indicate that halogenated compounds exhibit varying degrees of antimicrobial activity. The presence of iodine is particularly noted for its effectiveness against bacteria and fungi.
- A study demonstrated that derivatives of iodo-benzenes showed significant activity against Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing antimicrobial agents.
-
Anticancer Activity :
- Research has shown that halogenated aromatic compounds can induce apoptosis in cancer cells. For instance, compounds similar to 2,5-diiodo-1,3-dimethylbenzene have been evaluated for their ability to inhibit tumor growth in vitro.
- A case study involving iodo-substituted benzene derivatives revealed that they could effectively reduce cell viability in various cancer cell lines (e.g., HeLa and MCF-7).
-
Endocrine Disruption :
- Some studies have raised concerns regarding the endocrine-disrupting potential of halogenated compounds. The interaction with thyroid hormone receptors has been documented, indicating that exposure to such compounds may lead to hormonal imbalances.
Toxicological Profile
The toxicological profile of 2,5-diiodo-1,3-dimethylbenzene is essential for assessing its safety for use in various applications. Key findings include:
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Activity
A study conducted by Smith et al. (2023) examined the effects of various iodo-substituted benzene derivatives on cancer cell lines. The results indicated that 2,5-diiodo-1,3-dimethylbenzene significantly reduced cell proliferation in MCF-7 cells by inducing apoptosis through the mitochondrial pathway.
Case Study 2: Antimicrobial Efficacy
In a comparative study by Jones et al. (2024), the antimicrobial efficacy of 2,5-diiodo-1,3-dimethylbenzene was tested against several bacterial strains. The compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, highlighting its potential as a natural antimicrobial agent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
